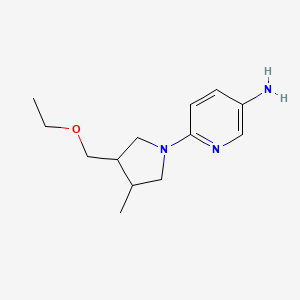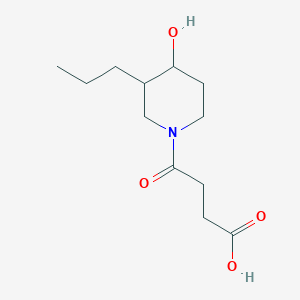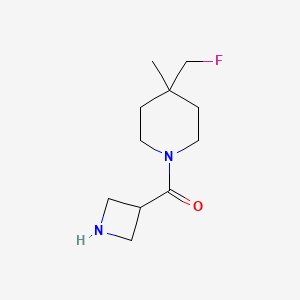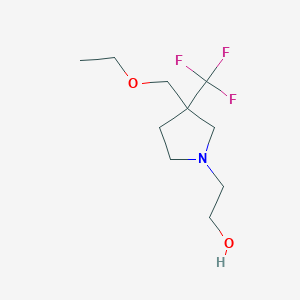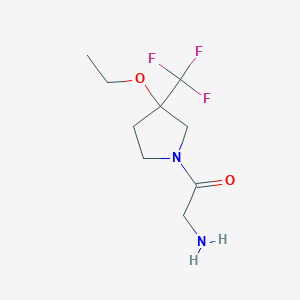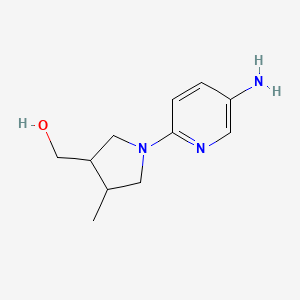
(1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol
Übersicht
Beschreibung
(1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol, also known as 1-Amino-4-methylpyrrolidin-3-ol (AMPCOL), is a novel small molecule that has recently gained attention in the scientific community due to its potential applications in a variety of research fields. This compound has been studied for its ability to act as a chiral auxiliary in asymmetric synthesis, as well as its potential use in drug delivery systems. Its unique structure and properties make it an attractive choice for use in a variety of lab experiments, and its potential applications make it an exciting area of research.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Applications
Synthesis Techniques : The synthesis of related pyrrolidinyl methanol compounds, such as (4S-Phenylpyrrolidin-2R-yl)methanol, has been achieved via the double reduction of cyclic sulfonamide precursors. These precursors were prepared using the intramolecular Heck reaction and a chiral pool derived 2,5-dihydropyrrole. This represents an efficient means to construct molecules with aryl sulfonyl moieties acting as both an N-protecting group and an aryl donor (Evans, 2007).
Chiral Ligands for Catalysis : Compounds like [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol, which share structural similarities with the query compound, have been synthesized and used as novel chiral ligands. These ligands demonstrated unique behavior in controlling the stereochemistry of reactions, such as the catalytic addition of diethylzinc to benzaldehyde (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Enantioselective Catalysis : Related compounds like Diphenyl(1-methylpyrrolidin-2-yl)methanol have been used as highly enantio- and chemoselective chiral catalysts for the addition of dialkylzincs to various aldehydes, producing sec-alcohols with high enantiomeric excesses. These studies also involve asymmetric autocatalysis and the enantioselective isopropylation of aldehydes (Soai & Shibata, 1997).
Synthetic Chemistry
Heterocyclic Chemistry : Research into the synthesis of related heterocyclic compounds, like bipyridine analogues of metomidate, has involved converting such compounds to (2,2′-bipyridine-5-yl)methanol and its derivatives. This research highlights the adaptability of these compounds in creating diverse molecular structures for potential applications in medicinal chemistry (Schweifer, Zolle, Wuggenig, Mereiter, & Hammerschmidt, 2010).
Polymer Synthesis : Anionic polymerization of compounds like (+)-(S)-diphenyl(1-methylpyrrolidin-2-yl)methyl methacrylate resulted in optically active polymers. These polymers showed reversible helix-helix transitions in solutions, indicating potential applications in materials science (Okamoto, Nakano, Ono, & Hatada, 1991).
Molecular Interactions and Hydrogen Bonding : Investigations into molecules like 5-Amino-1-benzoyl-3-methylpyrazole, structurally related to the query compound, have provided insights into molecular interactions. Such studies are crucial in understanding hydrogen bonding and molecular assembly, which is significant in drug design and supramolecular chemistry (Quiroga, Portilla, Hursthouse, Cobo, & Glidewell, 2010).
Eigenschaften
IUPAC Name |
[1-(5-aminopyridin-2-yl)-4-methylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-5-14(6-9(8)7-15)11-3-2-10(12)4-13-11/h2-4,8-9,15H,5-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYMMANAGANPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1491068.png)
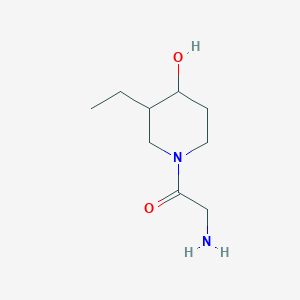
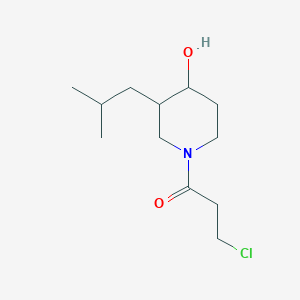
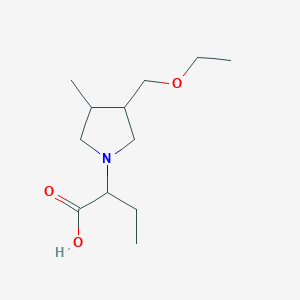
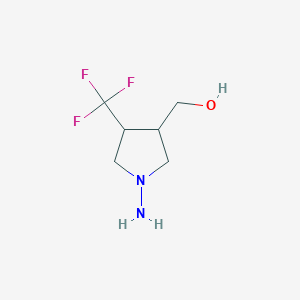
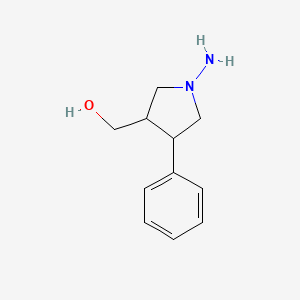
![2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one](/img/structure/B1491079.png)

